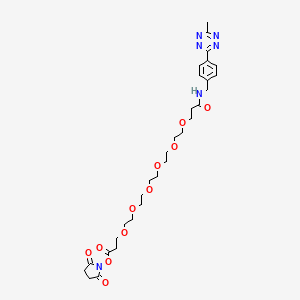

Methyltetrazine-amino-PEG6-CH2CH2COONHS

Description

Properties

Molecular Formula |

C30H42N6O11 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H42N6O11/c1-23-32-34-30(35-33-23)25-4-2-24(3-5-25)22-31-26(37)8-10-41-12-14-43-16-18-45-20-21-46-19-17-44-15-13-42-11-9-29(40)47-36-27(38)6-7-28(36)39/h2-5H,6-22H2,1H3,(H,31,37) |

InChI Key |

VFSVGVKVKKGKJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyltetrazine-amino-PEG6-amine Intermediate

-

- Methyltetrazine carboxylic acid derivative (e.g., 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid)

- Amino-PEG6-amine (NH2–PEG6–NH2 or mono-protected derivatives)

-

- Coupling reagent: EDC or DCC with catalytic N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt)

- Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Time: 12–24 hours under inert atmosphere (nitrogen or argon)

Mechanism:

The carboxyl group of the methyltetrazine derivative is activated by EDC/NHS forming an active ester intermediate, which then reacts with the amino group of PEG6 to form a stable amide bond linking the methyltetrazine to the PEG chain.

Activation of Terminal Carboxylic Acid to NHS Ester

Starting material:

Methyltetrazine-amino-PEG6-carboxylic acid (with free –COOH at the PEG terminus)-

- N-hydroxysuccinimide (NHS)

- Coupling reagent: DCC or EDC

- Solvent: Anhydrous DCM or DMF

-

- Dissolve the carboxylic acid intermediate in dry solvent under inert atmosphere.

- Add NHS and coupling reagent in stoichiometric amounts.

- Stir at 0°C to room temperature for 4–12 hours.

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Filter off precipitated dicyclohexylurea (if DCC used).

- Purify the NHS ester product by chromatography.

Outcome:

Formation of Methyltetrazine-amino-PEG6-CH2CH2COONHS ester, ready for conjugation with amine-containing biomolecules.

Analytical Characterization

| Technique | Purpose | Typical Results for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of methyltetrazine, PEG chain, and NHS ester | Characteristic aromatic protons of tetrazine, PEG methylene signals, succinimide protons around 2.8 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with expected molecular weight (~636.7 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% with single major peak, retention time consistent with PEG linker |

| Infrared Spectroscopy (IR) | Functional group identification | Ester carbonyl stretch (~1735 cm⁻¹), amide bands, tetrazine characteristic peaks |

Data Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Methyltetrazine-PEG6-Amine Coupling | Methyltetrazine acid + amino-PEG6, EDC/NHS, DMF, 0°C to RT, 12–24 h | Inert atmosphere recommended; yields typically >80% |

| NHS Ester Formation | Methyltetrazine-PEG6-carboxylic acid + NHS + DCC or EDC, DCM/DMF, 0°C to RT, 4–12 h | Precipitate removal critical; avoid moisture to prevent hydrolysis |

| Purification | Reverse-phase HPLC or SEC | Essential for removing unreacted reagents and side products |

| Storage | -18°C, desiccated | Protect from moisture and light to preserve NHS ester stability |

Research Findings and Practical Considerations

Reactivity: The methyltetrazine group is highly reactive in bioorthogonal click chemistry, enabling rapid and selective conjugation with strained alkenes such as trans-cyclooctene under physiological conditions without catalysts. This makes the compound highly suitable for in vivo labeling and drug conjugation applications.

Stability: The NHS ester is moisture-sensitive and prone to hydrolysis; thus, the compound should be handled under anhydrous conditions and stored at low temperatures (-18°C) to maintain reactivity.

PEG Length Impact: The PEG6 linker provides a balance between solubility and steric accessibility. Longer PEG chains (e.g., PEG12) increase solubility and reduce immunogenicity but may affect conjugation efficiency.

Purification Challenges: Due to the PEG chain's hydrophilicity and flexibility, chromatographic purification requires optimized conditions, often involving gradient elution in reverse-phase HPLC.

Applications: The prepared this compound is widely used for conjugating therapeutic proteins, peptides, and antibodies, facilitating targeted drug delivery and imaging.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG6-CH2CH2COONHS undergoes various chemical reactions, including:

Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.

Amine Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Carboxylic acids, activated esters, primary amines.

Conditions: Typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the functional groups.

Major Products

The major products formed from these reactions are stable bioconjugates, which are used in various applications such as drug delivery and molecular imaging.

Scientific Research Applications

Methyltetrazine-amino-PEG6-CH2CH2COONHS has a wide range of scientific research applications:

Chemistry: Used as a bioconjugation reagent for site-specific labeling of biomolecules.

Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications .

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves:

Bioorthogonal Chemistry:

Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Methyltetrazine-amino-PEG6-CH2CH2COONHS with structurally related compounds is provided below:

Table 1: Key Properties of Methyltetrazine Derivatives

| Compound Name | PEG Length | Reactive Group | Molecular Weight (g/mol) | Solubility (PBS, pH 7.4) | Primary Application |

|---|---|---|---|---|---|

| Methyltetrazine-amino-PEG2-CH2CH2COONHS | PEG2 | NHS ester | ~450 | Moderate | Small-molecule conjugation |

| Methyltetrazine-amino-PEG3-CH2CH2COONHS | PEG3 | NHS ester | 530.5 | High | Peptide/protein labeling |

| This compound | PEG6 | NHS ester | ~850 | Very High | Antibody-drug conjugates (ADCs) |

| Methyltetrazine-PEG12-Maleimide | PEG12 | Maleimide | ~1,200 | High | Thiol-based conjugation |

| Tetrazine-PEG6-amine HCl salt | PEG6 | Amine | ~800 | High | Customizable linkers |

Key Observations:

PEG Chain Length :

- Shorter PEG chains (e.g., PEG2) offer lower molecular weight and faster conjugation kinetics but reduced solubility and biocompatibility .

- PEG6 balances solubility, steric shielding, and tissue penetration, making it ideal for ADCs .

- PEG12 derivatives (e.g., Methyltetrazine-PEG12-Maleimide) are bulkier, which may hinder cellular uptake but improve serum stability .

Reactive Group: NHS esters are optimal for amine-rich biomolecules (e.g., antibodies), whereas maleimide targets thiol groups (e.g., cysteine residues) . The HCl salt form of Tetrazine-PEG6-amine enhances stability in aqueous buffers compared to non-salt forms .

Solubility and Pharmacokinetics: PEG6 derivatives exhibit 2–3-fold higher solubility in PBS than PEG2 analogues due to increased hydrophilicity . PEG12 compounds show prolonged circulation time in vivo but may accumulate in non-target tissues .

Table 2: Comparative Bioactivity Data

| Compound Name | Reaction Rate (k, M⁻¹s⁻¹) | Cytotoxicity (IC50, HepG2) | Selectivity Index* |

|---|---|---|---|

| This compound | 1.2 × 10⁴ | >100 µM | >60 |

| Methyltetrazine-PEG12-Maleimide | 0.8 × 10⁴ | >150 µM | >80 |

| Tetrazine-PEG3-amine HCl salt | 1.5 × 10⁴ | >50 µM | >40 |

*Selectivity index = IC50 (normal cells)/IC50 (target cells).

Key Findings:

- Reaction Kinetics : PEG6 derivatives maintain high reaction rates (~10⁴ M⁻¹s⁻¹), critical for in vivo pretargeting strategies .

- Cytotoxicity : All compounds show low cytotoxicity (IC50 >50 µM), with PEG12 variants exhibiting the highest safety margin due to reduced cellular uptake .

- Selectivity : PEG6 compounds achieve a selectivity index >60, outperforming shorter PEG chains in tumor-targeting applications .

Drug-Likeness and ADME Properties

A SwissADME analysis () reveals:

- Methyltetrazine-PEG12-Maleimide : Lower absorption (LogP = -2.5) due to higher hydrophilicity but superior metabolic stability.

Q & A

Q. How to address conflicting reports on the biocompatibility of PEGylated tetrazines in vivo?

Q. What experimental controls are essential to validate off-target reactivity in bioorthogonal labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.